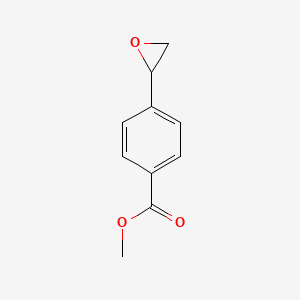
Methyl 4-(oxiran-2-yl)benzoate
Übersicht
Beschreibung
“Methyl 4-(oxiran-2-yl)benzoate” is a chemical compound with the molecular formula C10H10O3 and a molecular weight of 178.18 . It is also known by its CAS number 36099-25-9 .
Synthesis Analysis
The synthesis of “Methyl 4-(oxiran-2-yl)benzoate” involves several steps. The process starts with 4-(methoxy-carbonyl)phenylboronic acid and 2,2-dimethyl-1,3-propanediol . The mixture is refluxed with stirring for 2 hours under an argon atmosphere . The resulting solution is then washed, dried, and filtered to give a colorless solution . The solution is then concentrated to provide a colorless precipitate .Molecular Structure Analysis
The molecular structure of “Methyl 4-(oxiran-2-yl)benzoate” consists of a benzoate group attached to a methyl group and an oxirane ring . The presence of the oxirane ring introduces strain into the molecule, which can influence its reactivity.Physical And Chemical Properties Analysis
“Methyl 4-(oxiran-2-yl)benzoate” is a powder at room temperature . It has a molecular weight of 178.19 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Wissenschaftliche Forschungsanwendungen
1. Applications in Chemistry & Biodiversity
Methyl 4-(oxiran-2-yl)benzoate has been explored in the field of organic chemistry, particularly in the study of thymol derivatives from Ageratina cylindrica. These derivatives, including compounds related to Methyl 4-(oxiran-2-yl)benzoate, have shown moderate antiprotozoal activity and could have potential applications in the development of new antiprotozoal drugs. Compound 5, a derivative, exhibited significant inhibitory effects on hyperpropulsive movement in the small intestine of rats, indicating potential therapeutic uses (Bustos-Brito et al., 2016).
2. Material Science and Liquid Crystals
Methyl 4-(oxiran-2-yl)benzoate derivatives have been synthesized and characterized for their potential in material science, particularly in the study of mesogens and liquid crystals. These derivatives displayed interesting mesomorphic behavior, including cholesteric and nematic phases, and also exhibited strong blue fluorescence emission. Such properties could be leveraged in the development of new materials for various technological applications, like displays and sensors (Han et al., 2010).
3. Pharmaceutical Research
Methyl 4-(oxiran-2-yl)benzoate related compounds have been studied for their potential in pharmaceutical research. For instance, research in neuropsychopharmacology explored derivatives for their effects on compulsive food consumption, suggesting a role in the development of treatments for eating disorders (Piccoli et al., 2012).
4. Corrosion Inhibition
The compound has been investigated in the context of corrosion inhibition, particularly for mild steel in acidic media. Theoretical and experimental studies on derivatives of Methyl 4-(oxiran-2-yl)benzoate indicated their effectiveness as corrosion inhibitors, highlighting their potential utility in industrial applications (Arrousse et al., 2021).
Safety And Hazards
“Methyl 4-(oxiran-2-yl)benzoate” is classified under the GHS07 hazard class . It has hazard statements H315, H319, H302, and H335, indicating that it can cause skin irritation, serious eye irritation, harmful if swallowed, and may cause respiratory irritation . Precautionary measures include avoiding contact with skin and eyes, and not breathing dust/fume/gas/mist/vapors/spray .
Eigenschaften
IUPAC Name |
methyl 4-(oxiran-2-yl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c1-12-10(11)8-4-2-7(3-5-8)9-6-13-9/h2-5,9H,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYGSYIMJMQBOIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(oxiran-2-yl)benzoate | |
CAS RN |
36099-25-9 | |
| Record name | methyl 4-(oxiran-2-yl)benzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

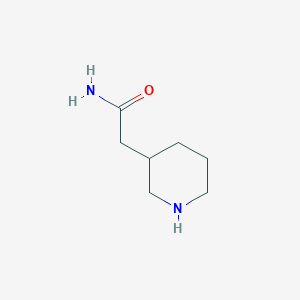
![N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2689763.png)
![N-(2-fluorophenyl)-2-[(5-methylthiophene-3-carbonyl)amino]thiophene-3-carboxamide](/img/structure/B2689764.png)
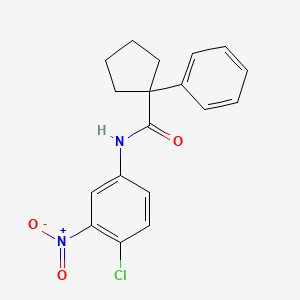
![5-tert-butyl-2-methyl-N-(2-morpholin-4-ylethyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2689767.png)
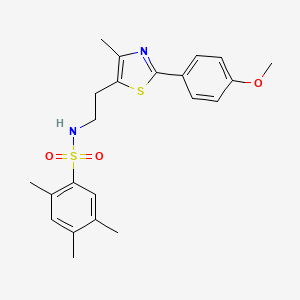
![N-(3,5-dimethylphenyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2689770.png)
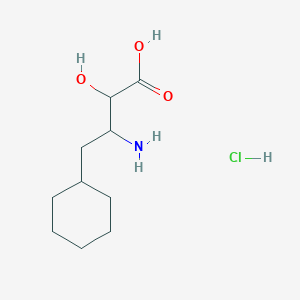
![Methyl 3-(1,3-benzodioxol-5-yl)-3-[(2-chloroacetyl)amino]propanoate](/img/structure/B2689774.png)
![N-(3,4-difluorophenyl)-2,2,7,7-tetramethyltetrahydro-3aH-bis([1,3]dioxolo)[4,5-b:4',5'-d]pyran-5-carboxamide](/img/structure/B2689777.png)
![2-(2-Amino-5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)pyrimidin-4-yl)-5-ethoxy-4-ethylphenol](/img/structure/B2689778.png)
methanone](/img/structure/B2689780.png)
![methyl (4-((4-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)piperidin-1-yl)sulfonyl)phenyl)carbamate](/img/structure/B2689781.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-(4-(N,N-dimethylsulfamoyl)phenyl)-1,3,4-oxadiazol-2-yl)acrylamide](/img/structure/B2689782.png)